LMK-235 - 1418033-25-6

LMK-235

Catalog Number: EVT-287952
CAS Number: 1418033-25-6
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective histone deacetylase inhibitor (HDACi) currently under investigation for its potential therapeutic applications in various diseases, including cancer. [] It belongs to the hydroxamate-based class of HDAC inhibitors and exhibits a distinct selectivity profile for HDAC4 and HDAC5. []

Synthesis Analysis

The synthesis of LMK-235 involves a multi-step process using a novel alkoxyamide connecting unit linker region. [] While the specific details of the synthesis are not provided in the analyzed papers, the use of an alkoxyamide linker region suggests a strategy for optimizing the selectivity profile of the molecule towards specific HDAC isoforms.

Mechanism of Action

LMK-235 primarily acts by inhibiting the enzymatic activity of class IIa HDACs, specifically HDAC4 and HDAC5, with nanomolar potency. [] This inhibition leads to increased histone acetylation, which in turn can alter gene expression. [, , , , , ] The impact of LMK-235 on specific downstream pathways and targets varies depending on the cell type and disease context, but common effects include:

  • Induction of Apoptosis: LMK-235 has been shown to trigger apoptosis in various cancer cell lines, including those derived from diffuse large B-cell lymphoma (DLBCL), [, ] pancreatic neuroendocrine tumors (pNETs), [] esophageal squamous cell carcinoma (ESCC), [] breast cancer, [] and multiple myeloma. [] The specific apoptotic pathways activated by LMK-235 remain to be fully elucidated, but may involve the upregulation of pro-apoptotic proteins or the downregulation of anti-apoptotic proteins.
  • Inhibition of Cell Proliferation and Migration: Studies have demonstrated that LMK-235 can suppress the proliferation and migration of various cancer cells, including ESCC, [] breast cancer, [] and orbital fibroblasts from Graves' ophthalmopathy patients. [] This anti-proliferative effect is likely linked to the dysregulation of cell cycle progression and the inhibition of signaling pathways involved in cell growth and motility.
  • Modulation of Differentiation: LMK-235 has been implicated in regulating differentiation processes in specific cell types. For instance, it promotes odontoblast differentiation in dental pulp cells [] and has been studied in the context of lung cancer stem cell differentiation. [, ]
  • Sensitization to Chemotherapy: Research suggests that LMK-235 can enhance the sensitivity of some cancer cells to conventional chemotherapeutic agents, such as gemcitabine in pancreatic cancer. [, ] This synergistic effect could be due to the modulation of genes involved in drug resistance or DNA repair.
Applications
  • Graves' Ophthalmopathy: LMK-235 has demonstrated potential in reducing hyaluronan production and proliferation in orbital fibroblasts from Graves' ophthalmopathy patients, suggesting a potential therapeutic avenue for this autoimmune eye disease. []
  • Dental Tissue Regeneration: Research suggests that LMK-235 could accelerate dental tissue regeneration by promoting the differentiation of dental pulp cells into odontoblasts. [] This effect is potentially mediated by the VEGF/AKT/mTOR signaling pathway. []
  • Intestinal Sepsis: Studies in mouse models indicate that LMK-235 may improve outcomes in intestinal sepsis by inhibiting HDAC5, thereby increasing Ghrelin and E2F1 expression, and ultimately suppressing the NF-κB pathway. [] This suggests a potential therapeutic application for LMK-235 in managing sepsis-induced intestinal dysfunction.

Mocetinostat (MGCD0103)

  • Compound Description: Mocetinostat is a benzamide-based HDAC inhibitor with selectivity for HDACs 1, 2, and 3. It has shown anti-tumor activity in preclinical models. []
  • Relevance: Mocetinostat serves as a comparative HDAC inhibitor in studies exploring the synergistic potential of combining HDAC inhibitors with other agents. While LMK-235 targets HDAC4/5, Mocetinostat's activity against HDACs 1, 2, and 3 provides complementary inhibition, potentially contributing to a more robust anti-cancer effect. This combination strategy is particularly relevant in cancers like pancreatic ductal adenocarcinoma (PDAC), where targeting multiple HDACs appears crucial for therapeutic benefit. []

Romidepsin (FK228, Depsipeptide)

  • Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor with potent activity against HDACs 1 and 2. It is FDA-approved for the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma. []
  • Relevance: Romidepsin serves as a comparative HDAC inhibitor, particularly in exploring the synergistic potential of targeting multiple HDAC isoforms. Its potent activity against HDAC1/2, in contrast to LMK-235's focus on HDAC4/5, highlights the importance of combined HDAC inhibition in certain cancers, such as pancreatic ductal adenocarcinoma. This combinatorial approach aims to enhance therapeutic efficacy. []

ACY-1215

  • Compound Description: ACY-1215 is a selective HDAC6 inhibitor. It has shown preclinical activity in various cancers and is being investigated for potential therapeutic applications. []
  • Relevance: ACY-1215, being a selective HDAC6 inhibitor, further emphasizes the importance of targeting specific HDAC isoforms. When combined with LMK-235, which targets HDAC4/5, and other agents like Romidepsin (targeting HDAC1/2), ACY-1215 contributes to a more comprehensive HDAC inhibition strategy. This approach shows promise in enhancing the therapeutic effectiveness against certain cancers, such as PDAC. []
  • Compound Description: Trichostatin A is a naturally occurring hydroxamic acid that acts as a broad-spectrum inhibitor of class I and II HDACs. []
  • Relevance: Trichostatin A serves as a reference compound to assess the potential advantages of selective HDAC inhibition by LMK-235. While both compounds exhibit inhibitory effects on cellular HDACs, LMK-235 demonstrates a distinct selectivity profile, potentially offering greater efficacy and a more favorable safety profile compared to the broad-spectrum inhibition by TSA. []

Vorinostat (SAHA)

  • Compound Description: Vorinostat is a hydroxamic acid-based HDAC inhibitor that targets a broad range of class I and II HDACs. It was the first HDAC inhibitor approved for cancer therapy. []
  • Relevance: Vorinostat serves as a benchmark for comparing the efficacy and selectivity of LMK-235. Although both compounds share structural similarities as hydroxamate-based HDAC inhibitors, LMK-235 displays a more selective inhibition profile, particularly toward HDAC4 and HDAC5, compared to the broader activity of Vorinostat. This selectivity may contribute to improved potency and potentially fewer off-target effects. []

Entinostat (MS-275)

  • Compound Description: Entinostat is a benzamide-based HDAC inhibitor that primarily targets HDACs 1, 2, and 3. It has demonstrated anti-tumor activity in various preclinical cancer models and is under investigation in clinical trials. [, ]
  • Relevance: Entinostat, similar to Mocetinostat, represents another HDAC inhibitor with a different isoform selectivity profile compared to LMK-235. This difference highlights the rationale for investigating combinatorial strategies that target multiple HDAC isoforms to maximize therapeutic benefit. [] Its inclusion in research alongside LMK-235 allows for a comparative analysis of their efficacy and safety profiles. []
  • Compound Description: Tubastatin A is a selective HDAC6 inhibitor known for its anti-inflammatory and neuroprotective properties. It has shown promising results in preclinical studies for treating various conditions. []
  • Relevance: Tubastatin A serves as another comparative control in studies evaluating the impact of HDAC inhibition. Its selectivity for HDAC6, in contrast to the broader activity of compounds like Trichostatin A or the distinct profile of LMK-235 targeting HDAC4/5, aids in understanding the specific roles different HDAC isoforms play in various biological processes and their potential as therapeutic targets. []

Tasquinimod

  • Compound Description: Tasquinimod is a second-generation quinoline-3-carboxamide derivative that exhibits selectivity for HDAC4. It has demonstrated anti-tumor and anti-angiogenic effects in preclinical models and has been investigated in clinical trials for various cancer types. [, ]
  • Relevance: Tasquinimod holds relevance due to its selectivity for HDAC4, one of the primary targets of LMK-235. This shared target enables researchers to discern the specific contributions of HDAC4 inhibition from the combined effect on both HDAC4 and HDAC5 exerted by LMK-235. [] Studying their comparative efficacy and mechanisms of action provides valuable insights for developing more targeted and effective HDAC inhibitor-based therapies. []

Valproic acid (VPA)

  • Compound Description: Valproic acid is a branched short-chain fatty acid with anticonvulsant properties, primarily used to treat epilepsy. It also exhibits HDAC inhibitory activity, particularly toward class I HDACs. []
  • Relevance: Valproic acid serves as a comparative agent, highlighting the significance of selective HDAC inhibition over pan-HDAC inhibition. While both compounds impact SSTR2 expression and [111In]In-DOTATATE uptake in neuroendocrine tumor cells, the reversible nature of VPA's effects underscores the potential benefits of LMK-235, suggesting a more targeted approach with possibly prolonged therapeutic outcomes. []

Properties

CAS Number

1418033-25-6

Product Name

LMK-235

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

LMK235; LMK 235; LMK-235.

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.